
4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Overview
Description
4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Benzoyl Group: This step involves the acylation of the pyrrole ring using 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethylaminoethyl Group: This can be done through a nucleophilic substitution reaction where the pyrrole nitrogen attacks a 2-chloroethyl dimethylamine.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or K2CO3.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds structurally similar to 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one exhibit various biological activities, including:
- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit enzymes involved in cancer progression, such as the annexin A2-S100A10 complex.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways relevant to disease states.
Scientific Research Applications
The following table summarizes potential applications based on current research findings:
Case Studies
- Cancer Inhibition : A study demonstrated that derivatives of similar pyrrole compounds effectively inhibited protein interactions crucial for cancer cell proliferation. This suggests that the target compound may hold promise as a therapeutic agent against specific cancers.
- Neurotransmitter Interaction : Research involving CRF receptor antagonists has highlighted the potential of similar compounds in managing stress-related disorders. The binding affinities and pharmacokinetic profiles indicate that the target compound could be developed further for clinical applications.
- Diabetes Research : Investigations into α-glucosidase inhibitors have shown that certain structural analogs can significantly reduce postprandial blood glucose levels, indicating a viable pathway for developing diabetes medications using this compound as a lead structure.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one: shares structural similarities with other pyrrole-based compounds and benzoyl derivatives.
Uniqueness
Functional Group Diversity: The combination of chloro, methoxy, dimethylamino, hydroxy, and p-tolyl groups in a single molecule makes it unique.
Potential Bioactivity: The specific arrangement of these functional groups may confer unique bioactive properties not found in similar compounds.
Biological Activity
The compound 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule with potential pharmaceutical applications. Its complex structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C24H27ClN2O4
- Molecular Weight : 442.9352 g/mol
- CAS Number : 636991-97-4
- SMILES Notation : COc1ccc(cc1Cl)C(=O)C1=C(O)C(=O)N(C1c1ccc(cc1)C)CCCN(C)C
The biological activity of this compound can be attributed to several mechanisms:
- Phosphodiesterase Inhibition : The compound has shown promising results in inhibiting phosphodiesterase enzymes, particularly PDE5. This inhibition can lead to vasorelaxation and reduced pulmonary arterial pressure, making it a candidate for treating pulmonary hypertension .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
- Neuroprotective Effects : The dimethylaminoethyl group may contribute to neuroprotective effects, potentially benefiting conditions like neurodegeneration and stroke .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against PDE5 with an IC50 value of approximately 0.56 nM. This high selectivity over other PDE isozymes indicates its potential as a therapeutic agent in cardiovascular diseases .
In Vivo Studies
In vivo experiments conducted on chronically hypoxic rats revealed that administration of the compound at a dosage of 30 µg/kg led to a reduction in mean pulmonary arterial pressure by about 29.9% . This effect highlights its potential application in treating pulmonary hypertension.
Case Study 1: PDE5 Inhibition
A study focused on various derivatives of the compound showed that those with specific substitutions at the 1-position exhibited enhanced PDE5 inhibitory activity. For instance, compounds with hydroxypiperidino groups were particularly effective, suggesting that structural modifications can significantly influence biological activity .
Case Study 2: Antitumor Activity
A series of experiments evaluated the antitumor effects of related compounds in different cancer cell lines. Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis, suggesting a mechanism involving mitochondrial pathways and caspase activation .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-methylphenyl)pyrrolidine-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c1-14-5-7-15(8-6-14)20-19(22(28)23(29)26(20)12-11-25(2)3)21(27)16-9-10-18(30-4)17(24)13-16/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJWXPATSGRIBU-XUTLUUPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)Cl)O)C(=O)C(=O)N2CCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)Cl)\O)/C(=O)C(=O)N2CCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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